Home > Products > Screening Compounds P124367 > N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide - 881073-93-4

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Catalog Number: EVT-3037867
CAS Number: 881073-93-4
Molecular Formula: C19H14Cl2N6O
Molecular Weight: 413.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor. [] It exhibits strong inhibitory effects against FLT3-ITD mutants and associated oncogenic mutations, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L. [] Preclinical studies demonstrate its ability to affect FLT3-ITD mediated signaling pathways, induce apoptosis by arresting the cell cycle in the G0/G1 phase, and suppress tumor growth in vivo. []

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: 13an is a multikinase inhibitor demonstrating potent activity against Src, KDR, and several kinases involved in the MAPK signaling pathway. [] It exhibits potent anti-triple-negative breast cancer (TNBC) activity in vitro and in vivo with a good pharmacokinetic profile and low toxicity. []

8-Benzyl-1-(2,5-dichlorophenyl)-4,6,7,8-tetrahydro-1H-imidazo [1,2-a]pyrazolo[3,4-d]pyrimidin-7-one (1n)

Compound Description: Compound 1n exhibits promising antiplatelet activity, specifically inhibiting ADP- and collagen-induced aggregation of human platelets. [] The presence of a 2,5-dichlorophenyl side chain is noted as a crucial lipophilic and/or steric pharmacophore for its activity. []

6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N, N-bis(2-methoxyethyl)hex-5-ynamide (RV-1729)

Compound Description: RV-1729 is a selective inhibitor of phosphatidylinositol 3-kinase-δ (PI3Kδ). [] Two crystalline forms of this compound have been reported, including a hydrated form and an anhydrous form. [, ] Inhaled formulations containing these crystalline forms are being investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. []

(S)-N-(5-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl) methanesulfonamide

Compound Description: This compound acts as a selective dual inhibitor of the gamma protein kinase PI3K. [] It specifically targets the delta ([delta]) and gamma (gamma) isoforms of PI3K. [] This compound is being investigated for its potential in treating diseases and disorders mediated by PI3K kinases. []

4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N, N-dimethylaniline (3j)

Compound Description: Compound 3j displays notable broad-spectrum antimicrobial activity, demonstrating efficacy against both bacterial and fungal pathogens. [] It exhibits significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans. [] In vivo studies reveal that 3j possesses analgesic and anti-inflammatory properties. [] Additionally, it demonstrates significant gastrointestinal protection compared to the standard drug diclofenac sodium. []

[(18)F]1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-3-(2-fluoroethyl)urea ([(18)F]ATPFU)

Compound Description: [(18)F]ATPFU is a radiolabeled compound developed as a potential positron emission tomography (PET) ligand for imaging the mammalian target of rapamycin (mTOR). []

N-(2-[N-[4-Chlorocinnamyl]-N-methyl-amino-methyl]phenyl)-N-(2-hydroxyethyl)-4-methoxy-benzene-sulfonamide-phosphate salt (KN93)

Compound Description: KN93 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). [] This compound is widely used to investigate the role of CaMKII in various cellular processes. []

Relevance: While KN93 doesn't share the core structure of N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide, both are mentioned in the context of modulating neuronal signaling pathways, particularly those involving glutamate receptors. [] This suggests a potential area of investigation for exploring the effects of N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide on neuronal signaling and its possible interactions with pathways regulated by CaMKII.

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775)

Compound Description: AZD1775 is a potent and selective inhibitor of WEE1 kinase, an enzyme involved in cell cycle regulation. [] It is being investigated for its potential as an anti-cancer agent, particularly in combination with other therapies. []

Properties

CAS Number

881073-93-4

Product Name

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Molecular Formula

C19H14Cl2N6O

Molecular Weight

413.26

InChI

InChI=1S/C19H14Cl2N6O/c1-11-3-2-4-12(7-11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)13-5-6-15(20)16(21)8-13/h2-10H,1H3,(H,26,28)(H,22,23,25)

InChI Key

XXGSDYQWYWBRRI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.